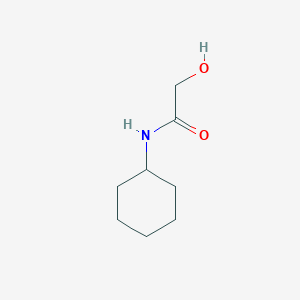

N-cyclohexyl-2-hydroxyacetamide

CAS No.: 90204-88-9

Cat. No.: VC8314861

Molecular Formula: C8H15NO2

Molecular Weight: 157.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 90204-88-9 |

|---|---|

| Molecular Formula | C8H15NO2 |

| Molecular Weight | 157.21 g/mol |

| IUPAC Name | N-cyclohexyl-2-hydroxyacetamide |

| Standard InChI | InChI=1S/C8H15NO2/c10-6-8(11)9-7-4-2-1-3-5-7/h7,10H,1-6H2,(H,9,11) |

| Standard InChI Key | MFHIZWMCMCAPLQ-UHFFFAOYSA-N |

| SMILES | C1CCC(CC1)NC(=O)CO |

| Canonical SMILES | C1CCC(CC1)NC(=O)CO |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-Cyclohexyl-2-hydroxyacetamide consists of a cyclohexane ring bonded to an acetamide group, with a hydroxyl group at the second carbon of the acetamide chain. The IUPAC name, N-cyclohexyl-2-hydroxyacetamide, reflects this arrangement. The cyclohexyl group contributes steric bulk and lipophilicity, while the hydroxyl and amide groups introduce polarity, enabling interactions with biological targets .

Physical and Chemical Properties

Key physicochemical parameters are summarized below:

The compound’s low vapor pressure and moderate LogP value suggest limited environmental mobility but sufficient lipid solubility for biological interactions . The polar surface area, influenced by the hydroxyl and amide groups, facilitates hydrogen bonding with proteins or enzymes .

Synthesis Methods

Conventional Synthesis Routes

N-Cyclohexyl-2-hydroxyacetamide is typically synthesized via the reaction of cyclohexylamine with 2-hydroxyacetyl chloride or 2-hydroxyacetic acid under mild conditions. Catalysts such as triethylamine are often employed to accelerate amide bond formation. This method yields moderate to high purity product but requires careful control of stoichiometry and temperature to avoid side reactions.

Advanced Methodologies

A patent (US6777576B2) describes an innovative approach using 2-(2′-cyclohexen-1′-yl)-2-hydroxy-2-phenylacetic acid ester as a precursor. This method involves reduction and hydrolysis steps, offering higher yields (up to 85%) compared to traditional routes. The process avoids hazardous reagents like lithium diisopropylamide, enhancing industrial feasibility . Key steps include:

-

Condensation: Ethyl benzoylformate reacts with cyclohexylmagnesium bromide to form an intermediate.

-

Reduction: Catalytic hydrogenation saturates the cyclohexene ring.

-

Hydrolysis: Acidic or basic conditions cleave the ester to yield the final product .

This method’s efficiency and safety profile make it preferable for large-scale production, particularly in pharmaceutical applications .

Applications in Pharmaceutical and Organic Chemistry

Intermediate for Oxybutynin Synthesis

N-Cyclohexyl-2-hydroxyacetamide is a critical intermediate in synthesizing oxybutynin, a muscarinic antagonist used to treat overactive bladder. The compound’s hydroxyl and amide groups enable stereoselective reactions, ensuring the correct configuration of the final drug molecule . Patent US6777576B2 highlights its role in producing optically active intermediates, which are essential for maintaining oxybutynin’s therapeutic efficacy .

Organic Synthesis Building Block

The compound’s reactivity makes it valuable in constructing complex molecules. Its hydroxyl group can undergo etherification or esterification, while the amide group participates in condensation reactions. These features are exploited in synthesizing polymers, agrochemicals, and specialty chemicals .

Future Directions and Research Opportunities

Optimization of Synthesis

While current methods are effective, opportunities exist to enhance yield and sustainability. For instance, biocatalytic approaches using lipases or amidases could reduce reliance on harsh reagents. Flow chemistry systems might also improve reaction control and scalability .

Exploration of Biological Activities

The compound’s enzyme inhibition potential warrants systematic investigation. In vitro assays against targets like acetylcholinesterase or proteases could validate its utility in drug discovery. Additionally, structural analogs could be synthesized to establish structure-activity relationships .

Environmental Impact Assessment

Despite its low vapor pressure, the environmental fate of N-cyclohexyl-2-hydroxyacetamide remains unstudied. Biodegradation assays and ecotoxicological profiling are needed to assess risks to aquatic and terrestrial ecosystems .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume